molecular formula C8H16ClN B2740233 (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2416217-69-9

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2740233
CAS No.: 2416217-69-9
M. Wt: 161.67
InChI Key: LXZYDFHXZDFHAN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a spirocyclic compound that features a unique structural motif. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing precursor. This can be done using conventional chemical transformations such as nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that minimize the need for chromatographic purification. This can be achieved by optimizing the reaction conditions to increase yield and selectivity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 80°C, depending on the specific transformation .

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted spirocyclic derivatives. These products can be further functionalized to create a wide range of biologically active molecules .

Mechanism of Action

The mechanism of action of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group at the 7-position. This structural feature enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHALSLLWBHGCL-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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